N,N-di(propan-2-yl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di(propan-2-yl)quinoline-2-carboxamide is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a carboxamide group at the second position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(propan-2-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where quinoline-2-carboxylic acid and isopropylamine are reacted in a solvent such as dichloromethane. The reaction mixture is then subjected to purification steps including crystallization and recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
N,N-di(propan-2-yl)quinoline-2-carboxamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxamide derivatives with different substituents.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions include various quinoline-2-carboxamide derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
N,N-di(propan-2-yl)quinoline-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-di(propan-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide
- 2-(5-methylfuran-2-yl)-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Quinoxaline derivatives
Uniqueness
N,N-di(propan-2-yl)quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a different spectrum of activity and stability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H20N2O/c1-11(2)18(12(3)4)16(19)15-10-9-13-7-5-6-8-14(13)17-15/h5-12H,1-4H3 |
InChI Key |
XPICJUVOCRLZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.